molecular formula C8H10FN3O5 B1248731 Fluoroazomycine arabinoside CAS No. 220793-03-3

Fluoroazomycine arabinoside

Numéro de catalogue B1248731
Numéro CAS: 220793-03-3
Poids moléculaire: 247.18 g/mol
Clé InChI: LPZSRGRDVVGMMX-JWXFUTCRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluoroazomycin arabinoside, also known as FAZA, is a radiofluorinated 2-nitroimidazole derivative with positron-emitting radioisotope activity . Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules, providing a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .


Synthesis Analysis

The synthesis of Fluoroazomycin arabinoside involves a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .


Molecular Structure Analysis

The molecular formula of Fluoroazomycin arabinoside is C8H10FN3O5 . The exact mass is 247.06 and the molecular weight is 247.180 .


Chemical Reactions Analysis

Fluoroazomycin arabinoside is synthesized through a nucleophilic reaction between 18 F-fluoride and a tosylated precursor, followed by the hydrolysis of protecting groups and purification .


Physical And Chemical Properties Analysis

Fluoroazomycin arabinoside has a rapid distribution throughout the body . It has a more rapid clearance from background than FMISO, resulting in higher target/background ratios .

Applications De Recherche Scientifique

Imagerie de l'hypoxie tumorale

FAZA est un marqueur d'hypoxie utilisé en imagerie TEP pour identifier les zones de faible oxygénation au sein des tumeurs . Il est particulièrement utile dans l'évaluation du carcinome épidermoïde de la tête et du cou, du carcinome bronchique non à petites cellules, du carcinome cervical et des gliomes. La capacité du composé à s'accumuler dans les cellules tumorales hypoxiques permet une imagerie précise de ces régions, ce qui est crucial pour la planification du traitement et le suivi de la réponse à la thérapie .

Planification de la radiothérapie

En radiothérapie, un ciblage précis du tissu tumoral est essentiel. L'imagerie FAZA-TEP peut guider l'adaptation des plans de radiothérapie en identifiant les régions hypoxiques au sein des tumeurs qui sont plus résistantes aux radiations. En augmentant la dose dans ces zones, les résultats du traitement peuvent s'améliorer, ce qui fait de FAZA un outil précieux dans les approches de médecine personnalisée .

Imagerie diagnostique

FAZA fait l'objet de recherches pour son potentiel à améliorer le diagnostic des tumeurs solides. Des essais cliniques de phase précoce explorent la capacité de FAZA-TEP-TDM à diagnostiquer diverses tumeurs malignes, telles que les néoplasmes du sein, colorectaux et pancréatiques. Le composé peut révéler l'état d'oxygénation des tumeurs pendant l'imagerie, ce qui est un facteur essentiel pour comprendre le comportement tumoral et les stratégies thérapeutiques potentielles .

Essais cliniques pour les interventions thérapeutiques

FAZA est en cours d'investigation dans des essais cliniques pour son utilisation en association avec des thérapies telles que l'électroporation irréversible dans le cancer du canal pancréatique. Ces recherches visent à comprendre comment FAZA peut être utilisé pour optimiser l'efficacité du traitement et éventuellement servir d'agent thérapeutique lui-même .

Dosimétrie des rayonnements

Les schémas de biodistribution et d'excrétion de FAZA sont bien caractérisés, ce qui aide à la dosimétrie des rayonnements. Ces informations sont essentielles pour déterminer les doses de radiation sûres et efficaces qui peuvent être administrées aux patients lors de traitements impliquant FAZA .

Recherche sur la progression et la métastase tumorales

Le rôle de FAZA dans l'imagerie de l'hypoxie contribue à la recherche sur la progression tumorale et la probabilité de métastases. L'hypoxie tumorale étant un facteur prédictif négatif de ces résultats, l'imagerie FAZA-TEP peut fournir des informations précieuses sur l'agressivité des cancers et éclairer les évaluations pronostiques .

Évaluation de la réponse au traitement

En comparant l'absorption de FAZA dans les tumeurs avant et après le traitement, les chercheurs peuvent évaluer l'efficacité des interventions thérapeutiques. Les changements dans l'état hypoxique des tumeurs peuvent indiquer l'efficacité d'un traitement, faisant de FAZA un composé utile dans les études longitudinales .

Développement de nouveaux radiopharmaceutiques

L'utilisation de FAZA dans l'imagerie de l'hypoxie a ouvert la voie au développement de nouveaux radiopharmaceutiques. Son succès en milieu clinique encourage la poursuite des recherches sur des composés similaires qui pourraient fournir une spécificité et une efficacité encore plus grandes dans l'imagerie de diverses conditions pathologiques .

Mécanisme D'action

Upon administration, Fluoroazomycin arabinoside is reduced under hypoxic conditions in the tumor microenvironment to a reactive species that covalently binds to intracellular macromolecules . This provides a quantitative measure of viable hypoxic tissue when imaged with positron emission tomography .

Safety and Hazards

The effective dose of Fluoroazomycin arabinoside is 0.015 mSv/MBq . The organ doses are: urinary bladder wall, 0.047 mGy/MBq; uterus, 0.020 mGy/MBq; heart wall, 0.018 mGy/MBq; kidneys, 0.017 mGy/MBq .

Orientations Futures

Fluoroazomycin arabinoside is currently under investigation in clinical trials . It shows promising preliminary results in imaging hypoxia in various types of cancer, including head and neck squamous cell carcinoma, non-small cell lung carcinoma, cervical carcinoma, and glioma .

Analyse Biochimique

Biochemical Properties

Fluoroazomycin arabinoside plays a crucial role in biochemical reactions by interacting with various biomolecules. It is known to bind to hypoxic cells due to its nitroimidazole moiety, which undergoes bioreduction in low-oxygen environments. This bioreduction process involves enzymes such as nitroreductases, which convert the nitro group to a hydroxylamine or amine, allowing the compound to bind covalently to cellular macromolecules . This interaction is specific to hypoxic cells, making fluoroazomycin arabinoside an effective marker for hypoxia.

Cellular Effects

Fluoroazomycin arabinoside affects various types of cells by targeting hypoxic regions. In hypoxic tumor cells, it accumulates due to the bioreduction process, leading to enhanced imaging contrast in PET scans. This accumulation can influence cell signaling pathways, gene expression, and cellular metabolism by marking hypoxic cells for further analysis or treatment . The compound’s ability to highlight hypoxic regions aids in the assessment of tumor aggressiveness and potential treatment resistance.

Molecular Mechanism

The molecular mechanism of fluoroazomycin arabinoside involves its selective binding to hypoxic cells. Upon entering a hypoxic cell, the nitro group of fluoroazomycin arabinoside is reduced by nitroreductases, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules . This binding process is specific to hypoxic conditions, ensuring that the compound selectively marks hypoxic cells without affecting normoxic cells. This selective binding is crucial for its effectiveness in PET imaging.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluoroazomycin arabinoside change over time. The compound is rapidly distributed throughout the body and cleared from non-target tissues, resulting in higher target-to-background ratios . Over time, the stability and degradation of fluoroazomycin arabinoside can influence its imaging effectiveness. Long-term studies have shown that the compound remains stable under hypoxic conditions, maintaining its ability to mark hypoxic cells for extended periods .

Dosage Effects in Animal Models

The effects of fluoroazomycin arabinoside vary with different dosages in animal models. At lower doses, the compound effectively highlights hypoxic regions without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is essential to optimize the dosage to balance imaging effectiveness and safety in animal studies.

Metabolic Pathways

Fluoroazomycin arabinoside is involved in metabolic pathways that include its bioreduction by nitroreductases. This process is crucial for its selective binding to hypoxic cells. The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in imaging and therapeutic applications.

Transport and Distribution

Fluoroazomycin arabinoside is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization to hypoxic regions. The compound’s distribution is influenced by its chemical properties, including its lipophilicity and molecular size, which affect its ability to penetrate cell membranes and accumulate in target tissues.

Subcellular Localization

The subcellular localization of fluoroazomycin arabinoside is primarily within hypoxic regions of cells. It is directed to these regions through its bioreduction process, which is specific to low-oxygen environments . The compound’s activity and function are influenced by its localization, as it binds to cellular macromolecules within hypoxic cells. This targeting is facilitated by post-translational modifications and other cellular signals that direct the compound to specific compartments or organelles.

Propriétés

IUPAC Name

(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZSRGRDVVGMMX-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220793-03-3
Record name Fluoroazomycin arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROAZOMYCIN ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluoroazomycin arabinoside
Reactant of Route 2
Fluoroazomycin arabinoside
Reactant of Route 3
Fluoroazomycin arabinoside
Reactant of Route 4
Fluoroazomycin arabinoside
Reactant of Route 5
Fluoroazomycin arabinoside
Reactant of Route 6
Fluoroazomycin arabinoside

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.